3-(1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]pyrazine-2-carboxamide is a complex organic compound that features a benzothiazole ring, a pyrazine ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: Starting from ortho-aminothiophenol and reacting it with a suitable nitrile to form the benzothiazole ring.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate diamines with diketones.
Coupling Reactions: The benzothiazole and pyrazine intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Morpholine Moiety: The morpholine group is introduced through nucleophilic substitution reactions, typically using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyrazine ring using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the pyrazine ring.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with various enzymes and receptors.
Industrial Applications: Potential use as a precursor for the synthesis of more complex molecules in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, while the pyrazine ring may interact with enzymes. The morpholine moiety can enhance the compound’s solubility and bioavailability. These interactions can modulate various biological pathways, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-N-[3-(piperidin-4-yl)propyl]pyrazine-2-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
3-(1,3-Benzothiazol-2-yl)-N-[3-(pyrrolidin-4-yl)propyl]pyrazine-2-carboxamide: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]pyrazine-2-carboxamide is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability compared to similar compounds with different ring structures. This makes it a more versatile compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H21N5O2S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H21N5O2S/c25-18(22-6-3-9-24-10-12-26-13-11-24)16-17(21-8-7-20-16)19-23-14-4-1-2-5-15(14)27-19/h1-2,4-5,7-8H,3,6,9-13H2,(H,22,25) |
InChI Key |
GYBRUTFTRHYLKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.